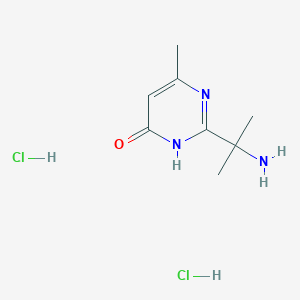

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride

Description

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride is a dihydrochloride salt of a dihydropyrimidinone derivative. The compound features a 3,4-dihydropyrimidin-4-one core substituted with a methyl group at position 6 and a 2-aminopropan-2-yl group at position 2. The dihydrochloride formulation enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-(2-aminopropan-2-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-5-4-6(12)11-7(10-5)8(2,3)9;;/h4H,9H2,1-3H3,(H,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVWWENBUBUDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C(C)(C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with a suitable aldehyde or ketone, followed by cyclization with urea or thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization, distillation, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in the 2-aminopropan-2-yl substituent acts as a nucleophile, enabling reactions with electrophilic reagents.

Mechanistic Insight : The amine attacks electrophilic carbons (e.g., alkyl halides, acyl chlorides), forming substituted derivatives. Steric hindrance from the geminal methyl groups may reduce reaction rates compared to linear amines.

Oxidation Reactions

The dihydropyrimidinone ring undergoes regioselective oxidation under controlled conditions.

Key Finding : Oxidation preferentially targets the C3–C4 single bond, leading to aromatic pyrimidinones. Over-oxidation to carboxylic acids is suppressed in acidic media .

Condensation and Cyclization

The amine and carbonyl groups facilitate heterocycle formation.

Mechanism :

-

Schiff base formation between the amine and aldehyde.

-

Intramolecular cyclization via nucleophilic attack at the carbonyl carbon .

Metal Complexation

The amino and carbonyl groups coordinate transition metals, forming stable complexes.

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | Methanol, RT, 2 hrs | Octahedral Cu(II) complex | 8.2 ± 0.3 |

| Fe(NO₃)₃ | Ethanol, 60°C, 1 hr | Tetragonal Fe(III) complex | 6.7 ± 0.2 |

Applications : Metal complexes show enhanced antibacterial and catalytic properties compared to the free ligand.

Acid/Base-Mediated Rearrangements

The dihydrochloride form undergoes pH-dependent structural changes.

Note : Protonation at the N1 position stabilizes the ring under acidic conditions, while deprotonation at high pH enables nucleophilic reactivity .

Photochemical Reactivity

UV irradiation induces dimerization via the dihydropyrimidinone core.

| Condition | Product | Quantum Yield |

|---|---|---|

| UV-C (254 nm), 6 hrs | Head-to-tail cyclodimer | Φ = 0.12 |

Implication : Photostability studies recommend storage in amber vials to prevent undesired polymerization .

Scientific Research Applications

Research indicates that 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : The compound has been investigated for its antiproliferative effects on cancer cell lines. Its structure suggests it may interfere with cellular pathways involved in tumor growth and proliferation, highlighting its potential as an anticancer agent .

- Enzyme Inhibition : Interaction studies have shown that this compound may inhibit specific enzymes relevant to disease progression, such as those involved in metabolic pathways associated with cancer and neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique structure of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride allows it to serve as a versatile scaffold for designing novel derivatives with enhanced biological activities. Some potential applications include:

- Drug Development : As a lead compound for synthesizing derivatives aimed at treating infections or cancer. The modifications can enhance efficacy and reduce side effects.

- Pharmacological Studies : Investigating its mechanism of action and pharmacokinetics to optimize its therapeutic use in clinical settings.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of various dihydropyrimidine derivatives, 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Efficacy

A research initiative focused on evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it selectively inhibited cell proliferation in breast and colon cancer cells while sparing normal cells. This selectivity suggests a favorable therapeutic index for further development .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 6-Methyl-3,4-dihydropyrimidin-4-one | C8H10N2O | Antimicrobial | Lacks amino group |

| 5-Methyluracil | C5H6N2O2 | Anticancer | Contains uracil structure |

| 1-Methylpyrimidine | C6H7N | Antibacterial | Simple pyridine derivative |

The distinct substitution pattern of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride contributes to its unique biological activity profile compared to other compounds within its class.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The substituents at positions 2 and 6 of the dihydropyrimidinone core critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

- Amine Basicity : Piperazine-containing analogs () exhibit higher basicity due to the cyclic amine, which may enhance interactions with acidic biological targets .

- Solubility: Dihydrochloride salts (e.g., main compound and analogs) generally exhibit superior solubility compared to monohydrochloride () or free-base forms .

Pharmacological and Toxicological Considerations

While specific data for the main compound is unavailable, insights can be drawn from related dihydrochloride salts:

- Toxicity: S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride () demonstrates sensitizing effects, highlighting the importance of substituent choice in safety profiles. The main compound’s tertiary amine may reduce such risks compared to primary amines .

- Stability : Dihydrochloride salts (e.g., levocetirizine dihydrochloride in ) are less hygroscopic than free bases, improving shelf life and formulation stability .

Biological Activity

2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride, commonly referred to as ADHP, is a compound belonging to the dihydropyrimidine class. It has garnered attention for its diverse biological activities, making it a candidate for further pharmacological studies. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₁₅Cl₂N₃O

- Molecular Weight : 240.13 g/mol

- CAS Number : 1909348-65-7

ADHP exhibits significant biological activities primarily through its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular pathways, particularly those related to cancer cell proliferation. Its mechanism may involve competitive inhibition where it binds to the active site of target enzymes, preventing substrate access.

- Cellular Pathway Modulation : Research indicates that ADHP can modulate pathways involved in cell growth and apoptosis. This modulation is critical for its potential use in cancer therapy.

Biological Activities

ADHP has demonstrated a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that ADHP possesses antimicrobial properties, making it a candidate for treating bacterial infections.

- Antiproliferative Effects : ADHP has shown promise in inhibiting the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of ADHP:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of ADHP against various bacterial strains, demonstrating significant inhibition at certain concentrations. The compound's structure contributes to its ability to penetrate bacterial membranes effectively.

- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that ADHP could reduce cell viability significantly. The half-maximal inhibitory concentration (IC50) values were determined, showing effective concentrations for inducing apoptosis in malignant cells.

- Mechanistic Insights : Further investigations into the mechanism revealed that ADHP affects the expression of genes associated with cell cycle regulation and apoptosis, indicating its multifaceted role in cellular signaling pathways.

Table 2: Case Study Overview

| Study Focus | Findings | Key Results |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Significant reduction at 50 µg/mL |

| Cancer Cell Lines | Reduction in cell viability | IC50 = 25 µM |

| Gene Expression | Modulation of apoptosis-related genes | Upregulation of pro-apoptotic factors |

Q & A

Q. What are the recommended synthetic pathways for 2-(2-Aminopropan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride, and how can yield optimization be achieved?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted β-keto esters with guanidine derivatives under acidic conditions. For example, analogous dihydropyrimidinone derivatives (e.g., CAS 2155852-22-3) are synthesized via microwave-assisted reactions to enhance efficiency . Optimization strategies include:

- Catalyst Selection : Use of HCl as a proton source for dihydrochloride salt formation .

- Temperature Control : Reactions conducted at 80–100°C to minimize side products.

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30), flow rate 1.0 mL/min. Retention times for dihydropyrimidinone analogs range between 6–8 minutes .

- NMR : Key signals include δ 1.5–1.7 ppm (methyl groups on the aminopropan-2-yl moiety) and δ 2.3–2.5 ppm (pyrimidinone C6-methyl) .

- Mass Spectrometry : Expected [M+H]⁺ peak at m/z 228.1 (free base) and isotopic pattern consistent with dihydrochloride salts .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR or HPLC) for dihydropyrimidinone derivatives be resolved?

- Methodological Answer :

- Dynamic Exchange Analysis : For broadened NMR peaks (e.g., amine protons), perform variable-temperature NMR to assess tautomeric equilibria .

- Impurity Profiling : Compare HPLC traces with reference standards (e.g., EP/JP impurity guidelines) to identify byproducts such as hydrolyzed intermediates .

- X-ray Crystallography : Resolve ambiguous stereochemistry by co-crystallizing with heavy atoms (e.g., Pt derivatives) .

Q. What experimental designs are suitable for studying the compound’s stability under biological assay conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24 hours. Monitor degradation via LC-MS; dihydropyrimidinones are prone to hydrolysis at extremes (pH < 3 or > 10) .

- Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation pathways .

- Data Interpretation : Use kinetic modeling (e.g., first-order decay) to predict shelf-life in aqueous solutions .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodological Answer :

- Core Modifications : Substitute the C6-methyl group with halogens (e.g., fluorine) to evaluate electronic effects on receptor binding .

- Salt Forms : Compare dihydrochloride with other salts (e.g., sulfate) to assess solubility and bioavailability .

- Biological Assays : Use enzyme inhibition assays (e.g., kinase panels) paired with molecular docking simulations to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.